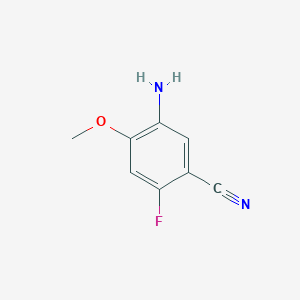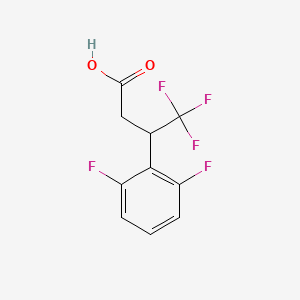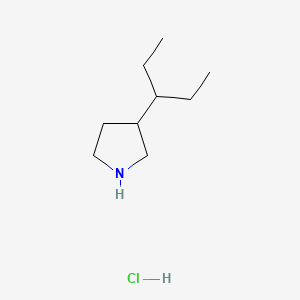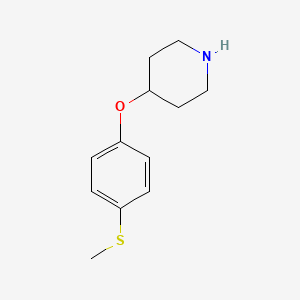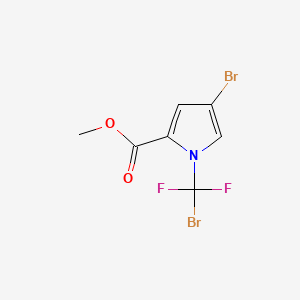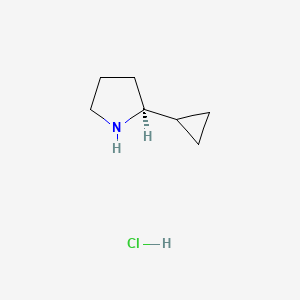
(S)-2-cyclopropylpyrrolidine HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-cyclopropylpyrrolidine hydrochloride is a chiral compound with a cyclopropyl group attached to a pyrrolidine ring. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-cyclopropylpyrrolidine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylamine with a suitable pyrrolidine derivative. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as palladium on carbon. The reaction is usually carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of (S)-2-cyclopropylpyrrolidine hydrochloride may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the product. The final product is typically purified using crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
(S)-2-cyclopropylpyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of cyclopropylpyrrolidine ketones or aldehydes.
Reduction: Formation of cyclopropylpyrrolidine alcohols.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
(S)-2-cyclopropylpyrrolidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-2-cyclopropylpyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved often include modulation of neurotransmitter levels or inhibition of specific enzymatic activities.
Comparison with Similar Compounds
Similar Compounds
®-2-cyclopropylpyrrolidine hydrochloride: The enantiomer of (S)-2-cyclopropylpyrrolidine hydrochloride, with similar but distinct biological activities.
Cyclopropylamine: A simpler compound with a cyclopropyl group attached to an amine, used in similar synthetic applications.
Pyrrolidine: The parent compound without the cyclopropyl group, used widely in organic synthesis.
Uniqueness
(S)-2-cyclopropylpyrrolidine hydrochloride is unique due to its chiral nature and the presence of both a cyclopropyl group and a pyrrolidine ring. This combination imparts specific reactivity and biological activity that is not observed in its simpler analogs.
Properties
Molecular Formula |
C7H14ClN |
|---|---|
Molecular Weight |
147.64 g/mol |
IUPAC Name |
(2S)-2-cyclopropylpyrrolidine;hydrochloride |
InChI |
InChI=1S/C7H13N.ClH/c1-2-7(8-5-1)6-3-4-6;/h6-8H,1-5H2;1H/t7-;/m0./s1 |
InChI Key |
OJKJZUXVQAPXRU-FJXQXJEOSA-N |
Isomeric SMILES |
C1C[C@H](NC1)C2CC2.Cl |
Canonical SMILES |
C1CC(NC1)C2CC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


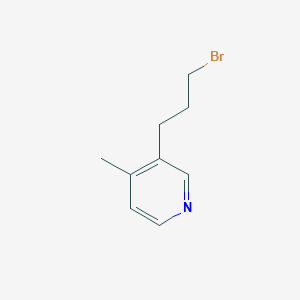
![8-bromo-10-methyl-1H,3H,4H-thiopyrano[4,3-b]quinoline](/img/structure/B13592581.png)
![1-[2-(Azidomethyl)phenyl]methanaminehydrochloride](/img/structure/B13592586.png)
![[2-(Trifluoromethyl)cyclopropyl]methanesulfonyl chloride](/img/structure/B13592588.png)
